2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
Brand Name:
Vulcanchem
CAS No.:
142457-57-6
VCID:
VC21091617
InChI:
InChI=1S/C8H12N4O/c1-4-2-5-6(10-3-4)11-8(9)12-7(5)13/h4H,2-3H2,1H3,(H4,9,10,11,12,13)
SMILES:
CC1CC2=C(NC1)N=C(NC2=O)N
Molecular Formula:
C8H12N4O
Molecular Weight:
180.21 g/mol
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
CAS No.: 142457-57-6
Cat. No.: VC21091617
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142457-57-6 |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H12N4O/c1-4-2-5-6(10-3-4)11-8(9)12-7(5)13/h4H,2-3H2,1H3,(H4,9,10,11,12,13) |
| Standard InChI Key | ZSIVUAYWPMCITB-UHFFFAOYSA-N |
| Isomeric SMILES | CC1CC2=C(NC1)NC(=NC2=O)N |
| SMILES | CC1CC2=C(NC1)N=C(NC2=O)N |
| Canonical SMILES | CC1CC2=C(NC1)NC(=NC2=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator